molecular formula C8H17NO3S B2459136 methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate CAS No. 2319639-96-6

methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate

Cat. No.: B2459136
CAS No.: 2319639-96-6
M. Wt: 207.29
InChI Key: OYRRGFRSJSASGD-UHFFFAOYSA-N
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Description

methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a methoxy and methylsulfanyl substituted butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate typically involves the reaction of a suitable amine with methyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted carbamates .

Scientific Research Applications

methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate is unique due to the presence of the methoxy and methylsulfanyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-11-7(4-5-13-3)6-9-8(10)12-2/h7H,4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRGFRSJSASGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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